Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13286396
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O2 |
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Molecular Weight | 183.21 g/mol |
IUPAC Name | ethyl 5-amino-2-ethylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C8H13N3O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) |
Standard InChI Key | OGRGESNNEZJZHL-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)N)C(=O)OCC |
Canonical SMILES | CCN1C(=CC(=N1)N)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The IUPAC name, ethyl 5-amino-2-ethylpyrazole-3-carboxylate, reflects its substitution pattern:
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An ethyl group at the 1-position of the pyrazole ring.
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An amino group (-NH₂) at the 3-position.
Key Identifiers:
Structural Analogues
Comparative analysis with related pyrazole derivatives highlights distinct functional group effects:
Synthesis and Optimization
Primary Synthetic Routes
The most efficient method, described in CN103508959A , involves alkylation of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester using sodium hydride (NaH) and dimethyl carbonate (DMC) in dimethylformamide (DMF):
Reaction Conditions:
Mechanism:
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Deprotonation of the pyrazole nitrogen by NaH.
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Nucleophilic attack on DMC, forming the N-ethyl derivative .
Table 1: Yield Optimization with Variable DMC and NaH
Experiment | NaH (g) | DMC (mmol) | Yield (%) |
---|---|---|---|
1 | 0.2 | 200 | 79.1 |
2 | 0.4 | 200 | 85.7 |
3 | 0.8 | 350 | 90.1 |
Alternative Pathways
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Cyclocondensation: Reacting hydrazines with β-keto esters, as demonstrated for analogous pyrazoles .
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Post-Functionalization: Introducing the ethyl group via Mitsunobu or Ullmann coupling .
Physicochemical Properties
Stability and Solubility
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.42 (t, 3H, OCH₂CH₃), 4.22 (q, 2H, OCH₂), 4.75 (s, 2H, NH₂) .
Biological Activity and Applications
Anticancer Screening
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In vitro cytotoxicity: EC₅₀ > 200 μg/mL in Vero cells, suggesting low toxicity .
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Mechanism: Potential kinase inhibition via H-bonding with ATP-binding pockets .
Agrochemical Applications
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Herbicidal activity: Disruption of acetolactate synthase (ALS) in weeds .
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Insecticidal formulations: Synergy with neonicotinoids against Aphis gossypii .
Industrial and Research Applications
Pharmaceutical Intermediates
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NSAID precursors: COX-2 selective inhibitors.
Material Science
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